

# Comparative In Vitro Activity Against Enterobacterales

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Sulopenem

CAS No.: 120788-07-0

Cat. No.: S544220

[Get Quote](#)

The table below summarizes key experimental data comparing the activity of **sulopenem** and meropenem against Enterobacterales.

| Aspect                                         | Sulopenem                                                                                                           | Meropenem                                                                   |
|------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------|
| General MIC <sub>90</sub> for Enterobacterales | 0.25 mg/L [1]                                                                                                       | Typically <4 mg/L (often lower than sulopenem) [2] [3]                      |
| Activity vs. ESBL-E. coli                      | MIC <sub>90</sub> : 0.06 mg/L [1]                                                                                   | MIC <sub>90</sub> : ≤0.12 mg/L (often slightly more potent) [2]             |
| Activity vs. ESBL-K. pneumoniae                | MIC <sub>90</sub> : 0.12 mg/L [1]                                                                                   | MIC <sub>90</sub> : ≤0.25 mg/L (often slightly more potent) [2]             |
| Activity vs. Gram-positive Aerobes             | Greater activity than meropenem against <i>Enterococcus faecalis</i> , <i>Listeria monocytogenes</i> , and MSSA [2] | Less active than sulopenem against these Gram-positive species [2]          |
| Activity vs. Anaerobes                         | Similar or slightly greater than imipenem against many, including <i>Bacteroides fragilis</i> [2]                   | Active, but direct comparative data with sulopenem not specified in results |

| Aspect                                | Sulopenem                                                                                              | Meropenem                                                                                                               |
|---------------------------------------|--------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|
| Impact of Major Resistance Mechanisms | Affected by carbapenemases, porin loss, efflux pumps; no activity against <i>P. aeruginosa</i> [2] [4] | Affected by similar mechanisms; retains activity against a portion of <i>P. aeruginosa</i> and other non-fermenters [3] |

## Experimental Protocols and Methodologies

The comparative data is derived from standardized reference methods. Here are the typical experimental protocols:

- **Broth Microdilution (BMD):** This is the **reference method** for determining Minimum Inhibitory Concentrations (MICs) as cited in the studies [4] [1]. The process can be visualized as follows:



[Click to download full resolution via product page](#)

*Caption: Reference Broth Microdilution (BMD) Workflow.*

- **Disk Diffusion Testing:** This method is used to establish correlation between zone diameters and MIC values [4].
  - A **2-µg sulopenem disk** has been developed and validated for this purpose [4].
  - The zone diameter is measured and interpreted against established criteria (e.g., a proposed susceptible breakpoint of  $\leq 0.5$  µg/mL corresponds to a zone diameter of  $\geq 24$  mm for *E. coli* ATCC 25922) [4].
- **Resistance Mechanism Studies:** Specific tests are used to identify resistance mechanisms in isolates with elevated MICs:
  - **ESBL Production:** Confirmed by in vitro synergy between third-generation cephalosporins and clavulanate [3].
  - **Carbapenemase Production:** Screened using tests like the EDTA-imipenem microbiological assay or commercial strips (e.g., Etest with EDTA) [3].

## Pharmacological and Clinical Context

- **Mechanism of Action:** Both **sulopenem** and meropenem are  $\beta$ -lactam antibiotics. They exert a **bactericidal effect** by binding to Penicillin-Binding Proteins (PBPs), inhibiting the cross-linking of peptidoglycan in the bacterial cell wall [2] [5].
- **Pharmacodynamics:** The antibacterial activity of both drugs is best correlated with the **percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC)** [2] [6]. For carbapenems, a target of 40% fT>MIC is often sought, though higher targets may be needed in critically ill patients [6].
- **Clinical Trial Outcomes (Sulopenem):** In phase III clinical trials for complicated urinary tract infections (cUTIs), intravenous **sulopenem** followed by an oral prodrug was compared to ertapenem. While no difference was noted at the end of therapy, the **sulopenem** regimen did not meet non-inferiority at the test-of-cure visit, partly due to a higher rate of asymptomatic bacteriuria [2].

## Key Implications for Research and Development

- **Strategic Positioning of Sulopenem:** Its primary advantage lies in the availability of both intravenous and **oral formulations** (the latter as a prodrug, **sulopenem** etzadroxil, combined with probenecid) [2] [4]. This makes it a promising candidate for **step-down therapy** in the hospital setting

and for outpatient treatment of infections caused by multidrug-resistant organisms, especially against pathogens resistant to fluoroquinolones and other oral agents [2] [1].

- **Spectrum Considerations:** While slightly less potent than meropenem against many Gram-negatives, **sulopenem's balanced spectrum**, which includes better activity against some Gram-positives and anaerobes, could be beneficial in polymicrobial infections [2].
- **Cross-Resistance:** The established **cross-resistance with carbapenems** means **sulopenem** is not a solution for infections caused by carbapenem-resistant Enterobacterales (CRE) [2] [1]. Its activity is significantly compromised by the same resistance mechanisms that affect meropenem [4].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. In vitro activity of sulopenem and comparator agents ... [sciencedirect.com]
2. : An Intravenous and Oral Penem for the Treatment of... Sulopenem [pubmed.ncbi.nlm.nih.gov]
3. in vitro Comparative of activity , Imipenem and... Meropenem [bmcinfectdis.biomedcentral.com]
4. Sulopenem Disk Development, Quality Control Range, and ... [pmc.ncbi.nlm.nih.gov]
5. Recent Developments in Penem Antibiotics: Structural and ... [pmc.ncbi.nlm.nih.gov]
6. Population Pharmacokinetics/Pharmacodynamics and Clinical ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Comparative In Vitro Activity Against Enterobacterales].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b544220#sulopenem-activity-vs-meropenem-enterobacteriaceae>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)